6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline
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Overview
Description
The compound “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” is a molecule that has been studied for its potential beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It is expected to protect against atherosclerosis through the dual inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The process involves the use of biostructure information to modulate the selectivity profile and design potent dual FABP4/5 inhibitors with good selectivity against FABP3 .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has been found to form complexes with FABP4 and FABP5, which are proteins involved in lipid binding .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in some studies . The compound has a molecular formula of C21H19ClN6 and a molar mass of 390.87 . It has a predicted density of 1.349±0.06 g/cm3 and a predicted boiling point of 652.9±65.0 °C .Scientific Research Applications
Anticancer Activity
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline derivatives have shown potential in anticancer applications. Notably, compounds synthesized with similar structures exhibited considerable growth inhibition of human cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, certain synthesized quinoline derivatives demonstrated 90% growth inhibitory effects on various cancer cell lines such as T-47D, HeLa, HepG2, and MCF-7, indicating their effectiveness in halting cancer cell proliferation (Harishkumar, Nd, & Sm, 2018).
DNA Detection Probes
Quinoline derivatives, including those related to this compound, have been explored as fluorescent probes for DNA detection. These molecules, upon interaction with ct-DNA, exhibited enhanced fluorescence emission intensity, making them useful in biological studies and potentially in medical diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antimicrobial Activity
Some quinoline derivatives demonstrate significant antimicrobial properties. In studies, quinoline compounds showed effective antibacterial and antifungal activities against various microorganisms, which can be crucial in developing new antimicrobial agents (Kategaonkar et al., 2010).
Anti-Leukemic Activity
Certain quinoline compounds have been synthesized and shown to possess cytotoxic potential against leukemia cell lines, indicating their potential use in leukemia treatment. These compounds have undergone structural and activity studies to understand their anti-leukemic properties better (Guillon et al., 2018).
Catalysis in Chemical Synthesis
This compound derivatives have been used as intermediates in various chemical syntheses. For example, ZnO nanorods catalyzed the synthesis of these compounds, demonstrating the role of such quinoline derivatives in facilitating chemical reactions (Roopan & Khan, 2010).
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are the fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and are involved in the regulation of glucose and lipid homeostasis .
Mode of Action
This compound acts by inhibiting FABP4 and FABP5 . This inhibition disrupts the normal functioning of these proteins, leading to changes in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The inhibition of FABP4 and FABP5 by this compound affects the lipid metabolism and glucose homeostasis pathways . The downstream effects of this disruption can lead to beneficial effects on various metabolic parameters such as improved insulin sensitivity and reduced blood glucose levels .
Pharmacokinetics
The pharmacokinetic properties of this compound are reported to be very good . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin sensitivity and reduced blood glucose levels . These effects are a result of the compound’s inhibition of FABP4 and FABP5, leading to disruptions in lipid metabolism and glucose homeostasis .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline has been found to interact with fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and regulation, and their inhibition can have significant effects on metabolic parameters .
Cellular Effects
The compound’s interaction with FABP4 and FABP5 can influence cell function significantly. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of these proteins can potentially improve insulin sensitivity and blood glucose levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit FABP4 and FABP5, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in lipid metabolism due to its interaction with FABP4 and FABP5 . These proteins are key players in lipid transport and metabolism, and their inhibition can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with FABP4 and FABP5 . These proteins can affect the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with FABP4 and FABP5 . These proteins are found in various cellular compartments, and their interaction with the compound could direct it to specific organelles .
Properties
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c21-16-9-10-19-18(13-16)17(15-7-3-1-4-8-15)14-20(22-19)23-11-5-2-6-12-23/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECYULGNYIKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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